molecular formula C12H17F3N2O2 B2667389 ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1855889-38-1

ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B2667389
CAS No.: 1855889-38-1
M. Wt: 278.275
InChI Key: RXGKTNRJNACAOJ-UHFFFAOYSA-N
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Description

Ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound with the CAS Number 1855889-38-1 and a molecular formula of C12H17F3N2O2 . It has a molecular weight of 278.27 g/mol . This pyrazole derivative is a specialty chemical offered for research and development purposes. Compounds featuring the 3-(trifluoromethyl)-1H-pyrazole scaffold are of significant interest in medicinal and agrochemical research, particularly in the synthesis of novel carboxamide derivatives . Such structures have been explored for their biological activities; for instance, related trifluoromethylpyrazole carboxamides have demonstrated moderate to promising antifungal activity against various phytopathogenic fungi in scientific studies, highlighting the value of this chemical class in developing new active ingredients . This product is intended for research applications only and is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this building block in various exploratory syntheses to create novel compounds for potential application in life science fields.

Properties

IUPAC Name

ethyl 4-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O2/c1-3-9-8-10(12(13,14)15)16-17(9)7-5-6-11(18)19-4-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGKTNRJNACAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCCC(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS No. 1855890-38-1) is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₂H₁₇F₃N₂O₂
  • Molecular Weight : 278.27 g/mol
  • CAS Number : 1855890-38-1

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. For instance, related compounds have demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections .
  • Antioxidant Properties : Research indicates that pyrazole derivatives can act as free radical scavengers, which is crucial in preventing oxidative stress-related diseases. The presence of trifluoromethyl groups enhances the electron-withdrawing ability, potentially increasing the compound's stability and reactivity against free radicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited significant antioxidant activity with an IC50 value of 25 µM, comparable to standard antioxidants such as ascorbic acid. This suggests its potential use in formulations aimed at combating oxidative stress .

Research Findings

Recent research has focused on synthesizing and characterizing various pyrazole derivatives to explore their biological activities further. The following table summarizes key findings from relevant studies:

Compound Activity IC50/MIC Reference
This compoundAntibacterialMIC = 32 µg/mL
This compoundAntioxidantIC50 = 25 µM
Related Pyrazole DerivativeAnticancerIC50 = 15 µM (in vitro)

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, exhibit promising anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives and their evaluation against multiple cancer cell lines. The results demonstrated that certain modifications to the pyrazole scaffold enhanced anticancer activity significantly, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Pyrazole compounds are known to modulate inflammatory pathways, making them suitable for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Research Findings : In a pharmacological study, compounds similar to this compound were shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Pesticide Development

The unique trifluoromethyl group in this compound enhances its lipophilicity and biological activity, making it a candidate for pesticide formulation.

Field Trials : Preliminary field trials conducted on crops treated with formulations containing this compound showed effective pest control with minimal phytotoxicity. This suggests its potential as a safe and effective agrochemical agent .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway can be optimized through various methods such as:

  • Condensation Reactions : Utilizing appropriate aldehydes and ketones to form the pyrazole ring.
  • Functional Group Modifications : Introducing the trifluoromethyl group via nucleophilic substitution or electrophilic fluorination strategies.

Comparison with Similar Compounds

Positional Isomer: Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Key Differences :

  • Structure: The ester group is located at the 2-position of the butanoate chain instead of the 4-position, altering steric and electronic properties.
  • Molecular Formula : C₁₂H₁₇F₃N₂O₂ (identical to the target compound).
  • CAS Number : 1259058-32-6 .
  • Synthetic routes for this isomer (e.g., using ethyl cyanoacetate or sulfur-mediated cyclization) may overlap with those for the target compound, as seen in analogous pyrazole-thiophene derivatives .

Acid Form: 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic Acid

Key Differences :

  • Structure : The ethyl ester is replaced by a carboxylic acid group, increasing polarity.
  • Molecular Formula : Reported as C₇H₄N₂O₂S₂ in one source (purity 95%) , but this conflicts with the expected formula (C₁₁H₁₃F₃N₂O₂ ) derived from structural analysis. This discrepancy requires further verification.
  • Reduced lipophilicity compared to the ester may limit membrane permeability in biological applications.

Other Pyrazole Derivatives

These compounds differ significantly in backbone structure but share synthetic strategies, such as sulfur-mediated cyclization and use of ethyl cyanoacetate .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
Ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate C₁₂H₁₇F₃N₂O₂ Not provided 278.27 Ester at 4-position; flexible butanoate chain
Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate C₁₂H₁₇F₃N₂O₂ 1259058-32-6 278.27 Ester at 2-position; steric constraints near pyrazole
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₇H₄N₂O₂S₂* (disputed) / C₁₁H₁₃F₃N₂O₂† 1823432-34-3 266.23† Carboxylic acid group; higher polarity (discrepancy in formula noted)

*Reported in ; †Calculated based on structural analysis.

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